molecular formula C10H17N3O2S B2693485 tert-butylN-[(2-amino-1,3-thiazol-4-yl)methyl]-N-methylcarbamate CAS No. 2460757-15-5

tert-butylN-[(2-amino-1,3-thiazol-4-yl)methyl]-N-methylcarbamate

Cat. No.: B2693485
CAS No.: 2460757-15-5
M. Wt: 243.33
InChI Key: BWMFVHDIDPFSCK-UHFFFAOYSA-N
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Description

tert-butylN-[(2-amino-1,3-thiazol-4-yl)methyl]-N-methylcarbamate: is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms

Preparation Methods

The synthesis of tert-butylN-[(2-amino-1,3-thiazol-4-yl)methyl]-N-methylcarbamate can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-1,3-thiazole with tert-butyl chloroformate and N-methylamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the process . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

tert-butylN-[(2-amino-1,3-thiazol-4-yl)methyl]-N-methylcarbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, especially at the carbon atoms adjacent to the sulfur and nitrogen atoms.

Scientific Research Applications

tert-butylN-[(2-amino-1,3-thiazol-4-yl)methyl]-N-methylcarbamate has several scientific research applications:

Comparison with Similar Compounds

tert-butylN-[(2-amino-1,3-thiazol-4-yl)methyl]-N-methylcarbamate can be compared with other thiazole-containing compounds such as:

The uniqueness of this compound lies in its specific structure, which allows for a diverse range of chemical reactions and applications in various fields.

Properties

IUPAC Name

tert-butyl N-[(2-amino-1,3-thiazol-4-yl)methyl]-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2S/c1-10(2,3)15-9(14)13(4)5-7-6-16-8(11)12-7/h6H,5H2,1-4H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWMFVHDIDPFSCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1=CSC(=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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